N-[2-(dimethylamino)ethyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}naphthalene-1-carboxamide hydrochloride
Description
This compound is a structurally complex tricyclic molecule featuring a fused heterocyclic core containing oxygen (4,6-dioxa), sulfur (10-thia), and nitrogen (12-aza) atoms. The naphthalene-1-carboxamide moiety is linked to a dimethylaminoethyl substituent, which is often associated with enhanced solubility and bioavailability in pharmacological agents. The hydrochloride salt form further improves its aqueous solubility, a critical factor for drug delivery .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)naphthalene-1-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S.ClH/c1-25(2)10-11-26(22(27)17-9-5-7-15-6-3-4-8-16(15)17)23-24-18-12-19-20(29-14-28-19)13-21(18)30-23;/h3-9,12-13H,10-11,14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHOMTHANKEQTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC=CC5=CC=CC=C54.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the free radicals generated during the photopolymerization process. The compound interacts with these free radicals, initiating the polymerization of acrylates.
Mode of Action
The compound, specifically the derivatives ANN2 and ANN3, can initiate the free radical polymerization of acrylates under LED at 405 nm. This is achieved through the interaction of the compound with the free radicals, leading to changes in the molecular structure and triggering the polymerization process.
Biochemical Pathways
The compound affects the photopolymerization pathway . When combined with various additives, such as iodonium salt, N-vinylcarbazole, chloro triazine, or tertiary amine, the compound can efficiently initiate free radical photopolymerization at various wavelengths. This leads to downstream effects such as the formation of polymer networks.
Pharmacokinetics
The compound’s ability to initiate photopolymerization under various conditions suggests it may have good bioavailability.
Result of Action
The result of the compound’s action is the initiation of the free radical polymerization of acrylates, leading to the formation of polymer networks. This can be utilized in various applications, including 3D printing.
Action Environment
The efficacy and stability of the compound’s action can be influenced by environmental factors such as light intensity and wavelength. For instance, the compound can initiate free radical photopolymerization under a LED at 405 nm. Additionally, the compound’s action can be enhanced when combined with various additives.
Biological Activity
N-[2-(dimethylamino)ethyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}naphthalene-1-carboxamide hydrochloride is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a naphthalene core substituted with various functional groups including a dimethylaminoethyl moiety and a unique azatricyclo structure. This complex structure contributes to its diverse biological activities.
Biological Activity Overview
The biological activities of this compound have been investigated in several studies, focusing on its antimicrobial, anticancer, and antioxidant properties.
Antimicrobial Activity
Research has indicated that compounds with naphthalene structures exhibit varying degrees of antimicrobial activity. For instance, ring-substituted naphthalene derivatives have shown significant activity against Mycobacterium avium subsp. paratuberculosis, outperforming traditional antibiotics like rifampicin and ciprofloxacin in certain assays .
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (µg/mL) | Activity Level |
|---|---|---|
| Naphthalene Derivative A | 25 | High |
| Naphthalene Derivative B | 50 | Moderate |
| Rifampicin | 100 | Low |
Anticancer Properties
The compound's potential as an anticancer agent has been explored through various in vitro studies. For example, naphthalene derivatives have been reported to induce apoptosis in cancer cell lines by activating specific cellular pathways related to oxidative stress and apoptosis .
Case Study: Apoptosis Induction
In a study involving human leukemia cells, the naphthalene derivative demonstrated significant apoptosis induction at concentrations as low as 10 µM, suggesting a promising therapeutic window for further development .
Antioxidant Activity
The antioxidant properties of naphthalene derivatives are also noteworthy. Studies have shown that these compounds can scavenge free radicals effectively, which is critical for preventing oxidative stress-related cellular damage .
Table 2: Antioxidant Activity Assessment
| Compound | DPPH Scavenging Activity (%) at 100 µM |
|---|---|
| Naphthalene Derivative C | 85 |
| Naphthalene Derivative D | 70 |
| Control (Trolox) | 90 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- Anticancer Mechanism : It likely involves modulation of signaling pathways that control cell proliferation and survival.
- Antioxidant Mechanism : The ability to donate electrons helps neutralize free radicals.
Scientific Research Applications
-
Antimicrobial Properties :
- Compounds similar to naphthalene carboxamides have demonstrated significant antimicrobial activity against various pathogens. For instance, ring-substituted naphthalene-1-carboxanilides have shown inhibitory effects against mycobacteria, with some derivatives exhibiting higher activity than standard antibiotics like rifampicin . The mechanism of action often involves interference with cellular respiration or cell wall synthesis.
-
Fungicidal Activity :
- Research has indicated that naphthalene-based compounds can act as effective fungicides. For example, a novel compound derived from naphthalene was reported to inhibit the growth of Rhizoctonia solani, a common plant pathogen, with an impressive inhibition rate of 87.64% at low concentrations . This suggests that similar structures may provide a basis for developing new antifungal agents.
-
Histone Deacetylase Inhibition :
- Naphthalene carboxamide derivatives have been investigated for their ability to inhibit histone deacetylases (HDACs), which play critical roles in gene expression regulation and are implicated in cancer progression . Such inhibitors may offer therapeutic avenues for cancer treatment by modifying epigenetic markers.
Corrosion Inhibition
Naphthalene derivatives have been identified as promising corrosion inhibitors for metals in acidic environments. A study highlighted the effectiveness of naphthalene 1-thiocarboxamide as a corrosion inhibitor for mild steel in hydrochloric acid solutions. The compound exhibited strong chemisorption onto the metal surface and formed a protective monolayer that significantly reduced corrosion rates at both room temperature and elevated temperatures (60 °C) .
Material Science Applications
The unique structural characteristics of naphthalene derivatives lend themselves to applications in material sciences:
- Conductive Polymers : Naphthalene-based compounds can be incorporated into conductive polymers due to their electronic properties, potentially enhancing the conductivity and stability of these materials.
- Nanotechnology : The ability to functionalize naphthalene derivatives allows for their use in creating nanostructures or nanocomposites with tailored properties for specific applications.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique tricyclic framework and functional groups warrant comparison with other heterocyclic derivatives. Below is a detailed analysis of structurally and functionally related compounds, supported by evidence:
Table 1: Structural and Functional Comparison
Key Findings :
Structural Complexity : The target compound’s tricyclic system (dioxa/thia/aza) is more oxygen- and sulfur-rich compared to the diaza/thia analog in , which may enhance its binding specificity to polar enzyme pockets .
Solubility: The hydrochloride salt of the target compound likely improves its solubility compared to non-ionic analogs like the N-ethyl derivative in (37.5 μg/mL at pH 7.4) .
However, the sulfur atom in the tricyclic core may introduce steric or electronic effects distinct from nitrogen-only analogs .
Methodological Insights from Computational Models
- ChemGPS-NP : This model, highlighted in , surpasses traditional similarity-based screening by mapping compounds in multidimensional chemical space. The target compound’s heteroatom-rich structure would likely occupy a distinct region, differentiating it from simpler tricyclics .
- Machine Learning and Molecular Fingerprints: As noted in , advanced similarity coefficients (e.g., Tanimoto, Dice) and molecular fingerprints (e.g., ECFP6) could better capture the target compound’s unique pharmacophores compared to conventional methods .
Q & A
Q. Optimization Strategies :
- Employ factorial design to test variables (temperature, catalyst concentration, solvent polarity) and identify optimal conditions .
- Monitor reaction progress using HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) .
Which analytical techniques are critical for characterizing the compound’s purity, structure, and stability?
Basic
A combination of spectroscopic, chromatographic, and crystallographic methods is essential:
Q. Stability Studies :
- Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis to identify hydrolytic or oxidative degradation .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced
Discrepancies in bioactivity data (e.g., IC50 variability) may arise from differences in assay conditions or compound purity. Methodological approaches include:
- Dose-Response Reproducibility : Standardize cell-based assays (e.g., IL-6 inhibition) using recombinant proteins and nanobody controls .
- Meta-Analysis : Aggregate data from multiple studies (e.g., toxicity profiles from RTECS) to identify outliers or confounding factors .
- Structural-Activity Relationship (SAR) Modeling : Use computational tools (e.g., COMSOL Multiphysics) to correlate substituent effects (e.g., dimethylaminoethyl group) with activity .
What computational approaches optimize reaction pathways and predict physicochemical properties?
Q. Advanced
- Reaction Pathway Simulation : Apply AI-driven tools (e.g., COMSOL) to model reaction kinetics and identify energy barriers in cyclization steps .
- Molecular Dynamics (MD) Simulations : Predict solubility and aggregation behavior in aqueous buffers (e.g., PBS pH 7.4) using force fields like CHARMM .
- DFT Calculations : Calculate electronic properties (e.g., HOMO-LUMO gaps) to guide functional group modifications for enhanced stability .
How should experimental designs account for variability in compound stability under biological conditions?
Q. Advanced
- Factorial Design for Stability Testing : Test variables (pH, temperature, ionic strength) using a 2³ factorial matrix to identify critical degradation factors .
- Serum Stability Assays : Incubate the compound in human serum (e.g., 10% v/v in PBS) and quantify intact compound via LC-MS/MS over 24 hours .
- Chelation Studies : Evaluate metal-ion interactions (e.g., Fe²⁺/Cu²⁺) using UV-Vis spectroscopy to assess redox-driven decomposition .
What strategies mitigate challenges in crystallizing this hydrochloride salt?
Q. Advanced
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) with anti-solvents (diethyl ether) under slow evaporation .
- Additive-Driven Crystallization : Introduce co-crystallizing agents (e.g., 1-naphthylethylenediamine derivatives) to stabilize lattice formation .
- Single-Crystal XRD Refinement : Resolve disorder in the dimethylaminoethyl group using SHELXL with anisotropic displacement parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
